Phosphonoacetic acid

Übersicht

Beschreibung

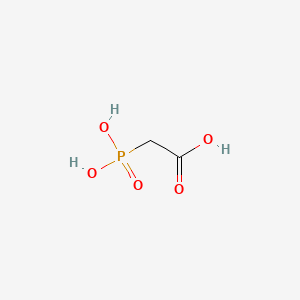

Phosphonoacetic acid is a simple organophosphorus compound . It inhibits DNA polymerase, especially in viruses, and is used as an antiviral agent .

Synthesis Analysis

Phosphonoacetic acid is synthesized through various methods. One method involves the microwave-assisted dealkylation of phosphonate alkyl esters . Another method involves the use of biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products .Molecular Structure Analysis

The molecular structure of Phosphonoacetic acid is C2H5O5P . The molecular weight is 140.0319 .Chemical Reactions Analysis

Phosphonoacetic acid is involved in various chemical reactions. It is known to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity . It is also involved in the biosynthesis of phosphonate derivatives .Physical And Chemical Properties Analysis

Phosphonoacetic acid has a molecular weight of 140.0319 and its molecular formula is C2H5O5P .Wissenschaftliche Forschungsanwendungen

Inhibitor of Viral DNA Replication

Phosphonoacetic acid is used as an inhibitor of viral DNA replication . It is particularly effective in inhibiting deoxyribo nucleic acid polymerase, especially in viruses . This makes it a valuable tool in the study of viral replication mechanisms and in the development of antiviral therapies.

Phosphorus Source for Microbial Growth

Phosphonoacetic acid can be used as a phosphorus source for microbial growth in a phosphate-independent manner . This allows researchers to study the metabolic pathways and mechanisms that microbes use to utilize phosphorus from non-traditional sources.

Antiviral Agent

Due to its ability to inhibit viral DNA replication, Phosphonoacetic acid is also used as an antiviral agent . It can be used in the treatment of viral infections, and its effectiveness against different types of viruses is a subject of ongoing research.

Chemical Biology and Medicine

Phosphonic acids, including Phosphonoacetic acid, are found in numerous applications in chemical biology and medicine . They are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .

Preparation of Organophosphorus Compounds

Phosphonoacetic acid is used in the preparation of 1-(dimethylamino)-2,2-bis[(dimethylimmonio)-methyl]ethene diperchlorate by reacting with phosphorus oxychloride . This showcases its utility in the synthesis of complex organophosphorus compounds.

Environmental Role and Biochemistry

Phosphonoacetic acid, like other phosphonates, plays a significant role in the global phosphorus cycle and in oceanic methane production . Its environmental role and biochemistry are subjects of extensive research .

Wirkmechanismus

Target of Action

Phosphonoacetic acid is a simple organophosphorus compound that primarily targets DNA polymerase , especially in viruses . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication of the viral genome .

Mode of Action

Phosphonoacetic acid acts as an inhibitor of DNA polymerase . It mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This inhibition disrupts the replication process of the virus, thereby exerting its antiviral effects .

Biochemical Pathways

Phosphonoacetic acid is part of the class of compounds known as phosphonates, which possess a characteristic C−P bond where phosphorus is directly bonded to carbon . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . The biosynthesis of phosphonates involves the catalysis of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase .

Result of Action

The inhibition of DNA polymerase by phosphonoacetic acid disrupts the replication process of the virus, leading to a decrease in the production of new viral particles . This results in a reduction of viral load and alleviation of the viral infection .

Action Environment

The action of phosphonoacetic acid can be influenced by various environmental factors. For instance, the concentration of the drug can affect its antiviral activity. In cell culture, a concentration of about 100 µg/ml was required to maintain consistent antiviral activity . Furthermore, the drug showed little or no toxicity to human diploid fibroblast cells at levels several times the HSV-inhibitory level .

Safety and Hazards

Zukünftige Richtungen

Phosphonoacetic acid has important medical and agricultural uses. Hundreds of phosphonic acid biosynthetic gene clusters have been identified encoding for unknown molecules . As the rate at which gene clusters are identified outpaces the discovery rate of new molecules, this unknown chemical space is rapidly growing, as too are the rewards for developing technologies to exploit it .

Eigenschaften

IUPAC Name |

2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJLQHKOGNDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045107 | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

392 mg/mL at 0 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000067 [mmHg] | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Phosphonoacetic acid | |

CAS RN |

4408-78-0, 36983-81-0 | |

| Record name | Phosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen phosphonatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N919E46723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 143 - 146 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the primary target of phosphonoacetic acid?

A1: Phosphonoacetic acid primarily targets viral DNA polymerases [, , , , , , , ], inhibiting their activity and consequently suppressing viral DNA synthesis [, ].

Q2: How does phosphonoacetic acid inhibit viral DNA polymerases?

A2: Phosphonoacetic acid acts as a non-competitive inhibitor of viral DNA polymerases with respect to the substrates (dNTPs) and as an uncompetitive inhibitor with the activated DNA template []. It directly interacts with the virus-induced enzyme, but not with the template-primers [].

Q3: Does phosphonoacetic acid affect cellular DNA polymerases?

A3: Yes, phosphonoacetic acid can also inhibit cellular DNA polymerases alpha, beta, and gamma, though higher concentrations are required compared to viral polymerases [, , ]. Interestingly, its effect on cellular DNA polymerases is less pronounced when added to infected cells before the onset of viral DNA synthesis [].

Q4: What are the downstream effects of phosphonoacetic acid on viral replication?

A4: By inhibiting viral DNA polymerase, phosphonoacetic acid effectively blocks viral DNA synthesis [, ] and the synthesis of late viral proteins [, ]. This ultimately hinders the production of infectious virus particles [, ].

Q5: Does phosphonoacetic acid impact the synthesis of all viral proteins?

A5: No, phosphonoacetic acid primarily inhibits the synthesis of late viral proteins (γ polypeptides) [, ]. Early viral proteins (α and β polypeptides) are largely unaffected [, ].

Q6: What is the molecular formula and weight of phosphonoacetic acid?

A6: While the provided papers do not explicitly state the molecular formula and weight of phosphonoacetic acid, these can be readily found in chemical databases. Its molecular formula is C2H5O5P, and its molecular weight is 144.04 g/mol.

Q7: How does the structure of phosphonoacetic acid contribute to its inhibitory activity?

A8: Phosphonoacetic acid acts as a pyrophosphate (PPi) analog, mimicking its structure and competing for binding with DNA polymerases [, , ]. Modifications to the phosphonate group would likely abolish its activity.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of phosphonoacetic acid?

A10: One study demonstrated that phosphonoacetic acid can be detected in the blood of mice, rabbits, and monkeys after oral or subcutaneous administration, suggesting it is absorbed and distributed systemically []. The study also proposed a dosage regimen for therapeutic trials in monkeys based on observed blood levels [].

Q9: In which experimental models has phosphonoacetic acid shown antiviral activity?

A11: Phosphonoacetic acid has shown efficacy against various herpesviruses, including herpes simplex virus (HSV) [, , ], cytomegalovirus (CMV) [, ], varicella-zoster virus (VZV) [], and Epstein-Barr virus (EBV) [, ], in both in vitro cell culture and in vivo animal models [, , , , ].

Q10: What types of in vitro assays have been used to assess the antiviral activity of phosphonoacetic acid?

A12: Researchers have employed plaque reduction assays [, ] and inhibition of viral DNA synthesis assays [, , ] to evaluate the antiviral activity of phosphonoacetic acid in vitro.

Q11: Has phosphonoacetic acid been tested in clinical trials?

A11: While the provided research suggests potential therapeutic applications for phosphonoacetic acid, none of the papers mention completed or ongoing clinical trials. Further research is needed to fully assess its safety and efficacy in humans.

Q12: Can viruses develop resistance to phosphonoacetic acid?

A14: Yes, viruses can develop resistance to phosphonoacetic acid. Researchers have isolated and characterized phosphonoacetic acid-resistant strains of HSV [, , , ] by passaging the virus in the presence of increasing drug concentrations.

Q13: What is the mechanism of resistance to phosphonoacetic acid?

A15: Resistance to phosphonoacetic acid is primarily mediated by mutations within the viral DNA polymerase gene [, , , ], specifically within regions involved in substrate and drug binding [].

Q14: Do phosphonoacetic acid-resistant viruses exhibit cross-resistance to other antiviral drugs?

A16: Some phosphonoacetic acid-resistant HSV strains have shown cross-resistance to other antiviral drugs, such as acyclovir [, ], while others remained susceptible to drugs like 9-beta-D-arabinofuranosyladenine and aphidicolin []. The specific cross-resistance profile appears dependent on the location and nature of the mutations within the DNA polymerase gene [].

Q15: What are the known toxicities associated with phosphonoacetic acid?

A17: One study reported dermatitis, blackening of the skin and hair, elevated liver enzymes, and histological evidence of liver damage in monkeys treated with phosphonoacetic acid []. These findings highlight the importance of carefully determining the therapeutic range of this drug [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)